

The Biological Activity of Cyclohexadecanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexadecanone**

Cat. No.: **B1615262**

[Get Quote](#)

An In-depth Examination of a Widely Used Macroyclic Musk

Cyclohexadecanone, a macrocyclic ketone, is a significant component in the fragrance industry, prized for its persistent and characteristic musk-like odor. Beyond its olfactory properties, its biological activities, particularly concerning human safety and receptor interaction, are of considerable interest to researchers, toxicologists, and professionals in drug development. This technical guide provides a comprehensive overview of the known biological activities of **Cyclohexadecanone**, presenting quantitative toxicological data, detailing experimental methodologies, and visualizing its primary signaling pathway.

Toxicological Profile

The safety of **Cyclohexadecanone** as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessments cover a range of toxicological endpoints to ensure its safe use in consumer products.[\[1\]](#)[\[2\]](#)

Summary of Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **Cyclohexadecanone**.

Table 1: Acute and Dermal Toxicity

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 5000 mg/kg bw	[1]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5000 mg/kg bw	[1]

Table 2: Repeated Dose and Reproductive Toxicity

Endpoint	Species	Route	NOAEL (No Observed Adverse Effect Level)	Reference
Repeated Dose Toxicity (28-day study)	Rat	Oral Gavage	1000 mg/kg/day	[1]
Reproduction/Developmental Toxicity Screening	Rat	Oral Gavage	100 mg/kg/day (for reproductive effects)	[1]

Table 3: Genotoxicity

Assay	System	Result	Reference
In vitro Chromosome Aberration Assay	Human Lymphocytes	Non-clastogenic	[1]
Ames Test	<i>S. typhimurium</i>	Not specified	
In vitro Micronucleus Test	Not specified	Not specified	

Table 4: Skin and Eye Irritation

Endpoint	Species	Result	Reference
Skin Irritation	Human	Non-irritating	
Eye Irritation	Rabbit	Not specified	
Skin Sensitization (HRIPT)	Human	Not a sensitizer	

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined in rats following the OECD Test Guideline 401 or 420. A limit test is often performed for substances with low expected toxicity.

- Procedure: A single high dose (e.g., 5000 mg/kg body weight) of **Cyclohexadecanone**, suspended in a vehicle like corn oil, is administered by oral gavage to a group of rats.
- Observation: The animals are observed for signs of toxicity and mortality over a 14-day period. Body weight changes are also recorded.
- Endpoint: The LD50 is determined as the dose that is lethal to 50% of the test animals. If no mortality is observed at the limit dose, the LD50 is reported as greater than that dose.

Repeated Dose Toxicity (28-day)

This study is conducted to evaluate the potential adverse effects of repeated exposure to a substance and to determine a No Observed Adverse Effect Level (NOAEL). The methodology generally follows OECD Test Guideline 407.

- Procedure: Different groups of rats are administered daily doses of **Cyclohexadecanone** (e.g., 0, 100, 300, 1000 mg/kg/day) via oral gavage for 28 consecutive days.[\[1\]](#)

- Observations: Clinical signs of toxicity, body weight, food consumption, and hematological and clinical chemistry parameters are monitored throughout the study. At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.
- Endpoint: The NOAEL is the highest dose at which no biologically significant adverse effects are observed.[1][3]

Reproduction/Developmental Toxicity Screening

This screening test, often following OECD Test Guideline 421, provides initial information on the potential effects of a substance on reproductive performance and fetal development.

- Procedure: Male and female rats are administered **Cyclohexadecanone** at different dose levels before and during mating, and for females, throughout gestation and early lactation.[1]
- Observations: Effects on mating behavior, fertility, pregnancy outcomes, and the health of the offspring are evaluated.
- Endpoint: The NOAEL for reproductive and developmental toxicity is determined.[1]

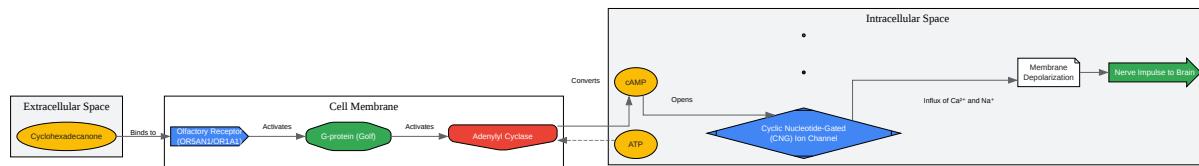
In Vitro Chromosome Aberration Assay

This genotoxicity test is performed to identify substances that may cause structural chromosome damage in cultured mammalian cells, following OECD Test Guideline 473.

- Procedure: Cultured human lymphocytes are exposed to various concentrations of **Cyclohexadecanone**, both with and without an external metabolic activation system (S9 mix).
- Analysis: After a specified treatment time, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- Endpoint: The substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of chromosomal aberrations.
Cyclohexadecanone was found to be non-clastogenic in this assay.[1]

Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization in humans.

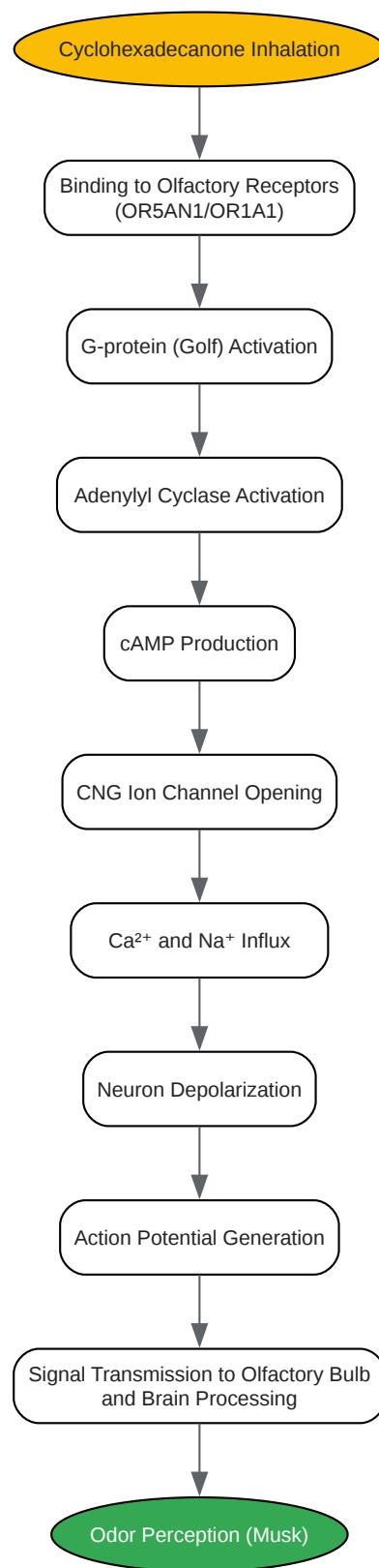

- Procedure: The test involves a three-week induction phase where a patch containing **Cyclohexadecanone** is repeatedly applied to the same skin site on a panel of human volunteers. This is followed by a two-week rest period and then a challenge phase where a patch is applied to a new skin site.
- Observation: The skin is observed for any signs of an allergic reaction (e.g., redness, swelling) at the challenge site.
- Endpoint: If no allergic reactions are observed in the panel of volunteers, the substance is considered not to be a skin sensitizer at the tested concentration.

Interaction with Olfactory Receptors and Signaling Pathway

Cyclohexadecanone's characteristic musk odor is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium. ORs are a large family of G-protein coupled receptors (GPCRs).

While specific EC50 values for the activation of human olfactory receptors by **Cyclohexadecanone** are not readily available in the public domain, research has identified its interaction with the human musk receptors OR5AN1 and OR1A1. One study indicated that isomuscone (**Cyclohexadecanone**) exhibits a lower binding energy to OR5AN1 compared to several nitromusk compounds.

The activation of these receptors initiates a downstream signaling cascade, leading to the perception of smell.



[Click to download full resolution via product page](#)

Olfactory signal transduction pathway initiated by **Cyclohexadecanone**.

Olfactory Signaling Workflow

The process of odor perception initiated by **Cyclohexadecanone** can be visualized as a sequential workflow.

[Click to download full resolution via product page](#)

Workflow of **Cyclohexadecanone**-induced odor perception.

Other Biological Activities

While the primary biological activities of **Cyclohexadecanone** that have been extensively studied relate to its use as a fragrance ingredient (olfactory receptor interaction and toxicology), there is limited publicly available data on other potential biological effects.

- **Antimicrobial Activity:** Searches for direct evidence of antibacterial or antifungal activity of **Cyclohexadecanone** did not yield significant results. While some studies have investigated the antimicrobial properties of other cyclohexane derivatives, this activity has not been specifically demonstrated for **Cyclohexadecanone**.
- **Anti-inflammatory Activity:** Similarly, there is a lack of specific data on the anti-inflammatory properties of **Cyclohexadecanone**.

Conclusion

Cyclohexadecanone is a well-characterized macrocyclic musk with a robust safety profile established through extensive toxicological testing. Its primary biological activity is the activation of specific olfactory receptors, leading to its characteristic musk scent. The downstream signaling pathway is consistent with the canonical G-protein coupled receptor cascade found in the olfactory system. While its toxicological properties have been thoroughly investigated, further research is needed to explore other potential biological activities, such as antimicrobial or anti-inflammatory effects, to fully understand its biological profile. This guide provides a foundational understanding for researchers and professionals working with this widely used fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. rifm.org [rifm.org]

- 3. chemsafetypro.com [chemsafetypro.com]
- To cite this document: BenchChem. [The Biological Activity of Cyclohexadecanone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1615262#biological-activity-of-cyclohexadecanone\]](https://www.benchchem.com/product/b1615262#biological-activity-of-cyclohexadecanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com